2-(2-chlorophenoxy)-N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]acetamide is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chlorophenoxy group, a piperazinyl group, and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 2-chlorophenol with an appropriate reagent to form the chlorophenoxy group.
Piperazine Derivative Formation: The next step involves the synthesis of the piperazine derivative, which is achieved by reacting piperazine with 2,2-dimethylpropanoyl chloride under controlled conditions.
Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the piperazine derivative in the presence of a coupling agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy group, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-chlorophenoxy)-N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)propionic acid: Known for its use as a herbicide.
2-(4-Chloro-2-methylphenoxy)propanoic acid: Another herbicidal compound with similar structural features.
Uniqueness
2-(2-chlorophenoxy)-N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C23H28ClN3O3 |
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Molecular Weight |
429.9g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H28ClN3O3/c1-23(2,3)22(29)27-14-12-26(13-15-27)18-10-8-17(9-11-18)25-21(28)16-30-20-7-5-4-6-19(20)24/h4-11H,12-16H2,1-3H3,(H,25,28) |
InChI Key |
FUXFEOGDPKCPKC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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